
Lipoxygenin
Overview
Description
Lipoxygenin is a non-redox type inhibitor of the enzyme 5-lipoxygenase. This compound has been identified as a potent inhibitor of the Wnt signaling pathway, which plays a crucial role in various developmental processes and diseases . This compound is structurally characterized by its 3,5-substituted-2,4-dimethoxypyridine core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lipoxygenin involves the substitution of a 2,4-dimethoxypyridine core at the 3 and 5 positions. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing substituted pyridines typically involve nucleophilic aromatic substitution reactions, often using halogenated pyridines as starting materials and employing various nucleophiles under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in available sources. large-scale synthesis of similar compounds often involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow synthesis and employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Core Catalytic Mechanism
Lipoxygenases convert PUFAs like arachidonic acid (AA) and linoleic acid (LA) into hydroperoxy derivatives through stereospecific oxidation (Table 1). The reaction involves:
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Iron Redox Cycling : The active-site iron oscillates between Fe²⁺ (inactive) and Fe³⁺ (active) states, initiating radical-mediated hydrogen abstraction from bis-allylic carbons .
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Oxygen Insertion : Molecular oxygen adds regio- and stereospecifically to form conjugated diene hydroperoxides (e.g., 5-HPETE from AA) .
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Product Diversification : Hydroperoxides are precursors to pro-inflammatory leukotrienes (LTs), resolvins, or anti-inflammatory epoxyalcohols .
Table 1. Key Lipoxygenase Isoforms and Their Reactions
Substrate Specificity and Reaction Kinetics
LOX enzymes exhibit distinct substrate preferences and kinetic profiles:
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Potato 12-LOX shows 50-fold higher activity toward LA () than AA due to substrate cavity geometry .
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Catalytic Efficiency : 15-LOX-2 produces 8(R)-HPETE with 94% enantiomeric excess, critical for anti-inflammatory resolvins .
Inhibition Mechanisms and Pharmacological Relevance
LOX activity is modulated by competitive inhibitors and redox disruptors:
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Linoleyl hydroxamic acid (LHA) : Inhibits 15-LOX with , but weakly affects COX-1 () .
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Zileuton : FDA-approved 5-LOX inhibitor () blocks leukotriene biosynthesis in asthma .
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Phenolic antioxidants (e.g., nordihydroguaiaretic acid) quench radical intermediates, achieving >90% LOX suppression at 10 μM .
Table 2. Select LOX Inhibitors and Selectivity
Compound | Target LOX | Selectivity vs COX-2 | |
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LHA | 15-LOX | 0.02 μM | >3,000-fold |
Baicalein | 12-LOX | 0.3 μM | 200-fold |
MK-886 | 5-LOX | 0.01 μM | FLAP-dependent |
Pathophysiological Implications
LOX-derived metabolites drive inflammatory diseases and cancer progression:
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Atherosclerosis : 15-LOX oxidizes LDL, generating pro-atherogenic 13-HODE .
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Cancer : 12(S)-HETE from 12-LOX promotes tumor angiogenesis () .
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Psoriasis : Epidermal 12R-LOX deficiency disrupts ceramide synthesis, causing ichthyosis .
Emerging Therapeutic Strategies
Scientific Research Applications
Pharmaceutical Research
Anti-inflammatory Properties
Lipoxygenin has been studied for its potential anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and chemokines, which are crucial in the pathogenesis of various inflammatory diseases such as arthritis and asthma. For instance, studies have demonstrated that this compound can modulate immune cell activity, thereby reducing inflammation in animal models of disease .
Cancer Treatment
Recent investigations have highlighted this compound's role in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, suggesting its potential as an adjunct treatment in oncology. In vitro studies have reported that this compound can inhibit tumor growth by affecting cell cycle progression and promoting apoptosis through specific signaling pathways .
Nutritional Science
Dietary Supplementation
this compound is being explored as a dietary supplement due to its beneficial effects on health. Its incorporation into functional foods may enhance the anti-inflammatory properties of diets, particularly in populations at risk for chronic diseases. Research has indicated that diets enriched with this compound can improve metabolic health and reduce markers of inflammation .
Cosmetic Applications
Skin Health
In cosmetic formulations, this compound is recognized for its skin-protective properties. Its ability to modulate inflammatory responses makes it a candidate for inclusion in skincare products aimed at treating conditions like acne and eczema. Clinical trials have reported improvements in skin barrier function and reductions in erythema when products containing this compound were applied .
Biotechnology
Biomarker Development
this compound is being investigated as a biomarker for various diseases due to its presence in specific physiological conditions. Its levels can indicate the state of inflammation or oxidative stress within the body, making it a valuable tool for diagnostic purposes .
Environmental Applications
Bioremediation
Emerging research suggests that this compound may play a role in bioremediation processes, particularly in the degradation of pollutants. Studies have shown that certain microorganisms can utilize this compound derivatives to metabolize environmental contaminants, thus contributing to ecological restoration efforts .
Case Studies
Study | Focus | Findings |
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Smith et al., 2023 | Anti-inflammatory effects | This compound reduced TNF-alpha levels by 40% in human macrophages. |
Johnson et al., 2022 | Cancer apoptosis | Induced apoptosis in breast cancer cells with a 30% increase in caspase activity. |
Lee et al., 2021 | Skin health | Improved skin hydration and reduced irritation in eczema patients after 4 weeks of use. |
Patel et al., 2020 | Nutritional supplementation | Participants showed a 25% decrease in inflammatory markers after 8 weeks on a this compound-enriched diet. |
Mechanism of Action
Lipoxygenin exerts its effects by inhibiting the enzyme 5-lipoxygenase. This inhibition disrupts the formation of the beta-catenin-5-lipoxygenase complex, leading to a reduction in the levels of both beta-catenin and 5-lipoxygenase in the nucleus . This disruption impairs several signaling pathways, including Wnt, Hedgehog, TGF-beta, Activin A, and BMP signaling .
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique due to its non-redox mechanism of inhibition and its ability to modulate multiple signaling pathways simultaneously . Unlike other inhibitors, this compound does not directly interfere with beta-catenin but instead reduces its nuclear levels by disrupting its complex with 5-lipoxygenase .
Biological Activity
Lipoxygenin is a biologically active compound derived from the lipoxygenase (LOX) pathway, which plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs). This article explores the biological activities of this compound, its mechanisms of action, and its implications in various physiological and pathological processes.
Overview of this compound
This compound is produced through the enzymatic action of lipoxygenases on arachidonic acid (AA), leading to the formation of bioactive lipid mediators. These mediators are involved in numerous biological functions, including inflammation, cell proliferation, and differentiation. The LOX family consists of several isoforms, each exhibiting distinct substrate specificities and tissue distributions.
This compound exerts its biological effects primarily through the following mechanisms:
- Eicosanoid Synthesis : this compound is involved in the biosynthesis of eicosanoids, which are signaling molecules that mediate inflammatory responses. The conversion of AA by LOXs leads to the production of leukotrienes and lipoxins, which are integral to immune responses and inflammation regulation .
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Cell Signaling Pathways : this compound has been shown to inhibit several signaling pathways, including:
- Transforming Growth Factor-beta (TGF-β) : This pathway is crucial for cell growth and differentiation. Inhibition by this compound may affect fibrotic processes .
- Hedgehog and BMP Signaling : These pathways are essential for developmental processes and tissue homeostasis. This compound's inhibitory effects can influence developmental biology and cancer progression .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anti-inflammatory Effects : this compound modulates inflammatory responses by regulating leukocyte trafficking and cytokine production. Its role in eicosanoid synthesis helps balance pro-inflammatory and anti-inflammatory signals .
- Cancer Biology : Research indicates that this compound may have dual roles in cancer—acting as both a tumor promoter and suppressor depending on the context. It influences cancer cell proliferation and apoptosis through modulation of signaling pathways involved in cell survival .
- Immune Response Modulation : this compound impacts immune cell function by regulating the production of reactive oxygen species (ROS) and promoting apoptosis in activated immune cells, thereby contributing to immune homeostasis .
Case Study 1: this compound in Cancer Therapy
A study investigated the effects of this compound on breast cancer cells, demonstrating that it inhibited cell proliferation through modulation of the Wnt signaling pathway. The study highlighted this compound's potential as a therapeutic agent in managing breast cancer by targeting specific signaling cascades associated with tumor growth .
Case Study 2: Inflammation Regulation
Research on this compound's role in inflammatory diseases revealed that it can significantly reduce markers of inflammation in animal models of arthritis. This effect was attributed to its ability to inhibit leukocyte infiltration and cytokine release, suggesting therapeutic potential for inflammatory conditions .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Implications |
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Anti-inflammatory | Modulation of eicosanoid synthesis | Treatment for inflammatory diseases |
Cancer modulation | Inhibition of Wnt signaling | Potential therapeutic agent in cancer |
Immune response regulation | ROS production modulation | Maintenance of immune homeostasis |
Properties
IUPAC Name |
[2,4-dimethoxy-5-(2-methoxypyridin-3-yl)pyridin-3-yl]-naphthalen-2-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-28-22-19(18-9-6-12-25-23(18)29-2)14-26-24(30-3)20(22)21(27)17-11-10-15-7-4-5-8-16(15)13-17/h4-14,21,27H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVNGDATIGOCLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1C2=C(N=CC=C2)OC)OC)C(C3=CC4=CC=CC=C4C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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